(3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid
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Overview
Description
(3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3,4-dichlorobenzyl ether group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid typically involves the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 3,4-dichlorobenzyl chloride with phenol in the presence of a base such as potassium carbonate to form the benzyl ether.
Borylation: The benzyl ether is then subjected to borylation using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Types of Reactions:
Suzuki–Miyaura Coupling: This compound is primarily used in Suzuki–Miyaura coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used palladium catalysts include Pd(PPh3)4 and Pd(OAc)2.
Bases: Bases such as potassium carbonate, sodium hydroxide, and potassium acetate are frequently used.
Solvents: Solvents like DMF, toluene, and ethanol are commonly employed.
Major Products:
Biaryl Compounds: The primary products of Suzuki–Miyaura coupling reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Phenols: Oxidation of the boronic acid group yields phenols.
Scientific Research Applications
(3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl structures.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the 3,4-dichlorobenzyl ether group.
3,4-Dichlorophenylboronic Acid: Similar but does not have the benzyl ether linkage.
Uniqueness: (3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid is unique due to the presence of both the boronic acid and the 3,4-dichlorobenzyl ether functionalities, which provide distinct reactivity and applications in organic synthesis.
Properties
IUPAC Name |
[3-[(3,4-dichlorophenyl)methoxy]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-12-5-4-9(6-13(12)16)8-19-11-3-1-2-10(7-11)14(17)18/h1-7,17-18H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJDEZZCBNZPMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC(=C(C=C2)Cl)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655854 |
Source
|
Record name | {3-[(3,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-47-0 |
Source
|
Record name | {3-[(3,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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